molecular formula C11H11NO3 B2995980 (3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid methyl ester CAS No. 28488-99-5

(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid methyl ester

Cat. No. B2995980
CAS RN: 28488-99-5
M. Wt: 205.213
InChI Key: VQDYXVYRKPNTGL-UHFFFAOYSA-N
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Description

“(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid methyl ester” is a chemical compound with the molecular formula C11H11NO3 . It is also known by its synonyms Methyl 2-(3-oxoisoindolin-1-yl)acetate and 1H-Isoindole-1-acetic acid, 2,3-dihydro-3-oxo-, methyl ester .


Synthesis Analysis

The synthesis of this compound involves the reaction of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid with methanol in the presence of concentrated sulfuric acid . The reaction mixture is stirred at room temperature for 16 hours. After the reaction, the solvent is evaporated, and the crude oil is dissolved in ethyl acetate, then washed with sodium bicarbonate and water. The organic phase is dried, filtered, and the solvent is evaporated to isolate the compound as a yellow oil .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an isoindole core with a 3-oxo group and a methyl ester group attached to the 1-position of the isoindole . The molecular weight of the compound is 205.21 .

Scientific Research Applications

Organic Synthesis

This compound is widely used in the field of organic synthesis, often serving as an intermediate or reagent. It is particularly useful in the synthesis of complexes and other specialized organic compounds .

Anti-HIV Research

Indole derivatives, such as methyl 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate, have been studied for their potential anti-HIV properties. Molecular docking studies have been performed on novel indolyl and oxochromenyl xanthenone derivatives to evaluate their effectiveness against HIV-1 .

Isoindoloquinoline Derivatives

Researchers have synthesized novel derivatives belonging to the isoindolo[2,1-a]quinoline family using similar compounds. These derivatives are obtained through Claisen–Schmidt-type condensation reactions and have potential applications in medicinal chemistry .

Synthesis of Isoindolines

Isoindoline derivatives are designed for their wide range of applications. Recent scientific research has focused on the synthesis of isoindolines-1,3-diones molecules due to their utility in various fields .

Neuroprotective Compounds

The synthetic strategy involving this compound can be used for creating new analogs of endogenous hormones like melatonin, which have neuroprotective properties. This is significant for developing treatments for neurodegenerative diseases .

properties

IUPAC Name

methyl 2-(3-oxo-1,2-dihydroisoindol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-10(13)6-9-7-4-2-3-5-8(7)11(14)12-9/h2-5,9H,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDYXVYRKPNTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid methyl ester

Synthesis routes and methods I

Procedure details

A solution of 2,3-dihydro-3-oxo-1H-isoindole-1-acetic acid (described by F. M. Rowe et al., supra, 130 g, 0.682 mol) in methanol (1300 ml) containing 6.5 g of p-toluenesulfonic acid is refluxed with stirring for 3.5 hr. Most of the methanol is evaporated and the residue is dissolved in chloroform. The solution is washed with 5% aqueous sodium bicarbonate and water, dried and evaporated. The residue (125 g) is crystallized from isopropanol to give methyl 2,3-dihydro-3-oxo-1H-isoindole-1-acetate, mp 136°-138° C.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2,3-dihydro-3-oxo-1H-isoindole-1-acetic acid (Rowe F. M., et al., J. Chem. Soc., 1098, 1936) (20 g, 104.6 mmol) in 100 mL of DMF is added to a suspension of NaH (2.5 g, 104.6 mmol) in 200 mL of DMF at room temperature under argon. Some cooling is required during the addition to keep the mixture at room temperature. The mixture is stirred at room temperature for 30 minutes. Methyl iodide (14.8 g, 104.6 mmol) is added, and the mixture is stirred at room temperature overnight. The reaction is quenched by addition of 5 mL of acetic acid, and the DMF is evaporated. Residual DMF is removed by heating the wet solid in a steam bath under high vacuum. The dried solid is stirred into 300 mL of CH2Cl2 for 1 hour. The solid is removed by filtration, and the filtrate is evaporated to give 12 g (56% yield) of 2,3-dihydro-3-oxo-1H-isoindole-1-acetic acid methyl ester.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two

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